molecular formula C17H23BN2O3 B14231467 {1-[2-Amino(naphthalen-1-yl)acetamido]-3-methylbutyl}boronic acid CAS No. 413615-76-6

{1-[2-Amino(naphthalen-1-yl)acetamido]-3-methylbutyl}boronic acid

Cat. No.: B14231467
CAS No.: 413615-76-6
M. Wt: 314.2 g/mol
InChI Key: FPPKYIXPUSWBSU-UHFFFAOYSA-N
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Description

{1-[2-Amino(naphthalen-1-yl)acetamido]-3-methylbutyl}boronic acid is a complex organic compound that features a boronic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[2-Amino(naphthalen-1-yl)acetamido]-3-methylbutyl}boronic acid typically involves multiple stepsThe final step involves the formation of the boronic acid group through a reaction with a boron-containing reagent under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

{1-[2-Amino(naphthalen-1-yl)acetamido]-3-methylbutyl}boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield borate esters, while substitution reactions on the naphthalene ring can introduce various functional groups .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{1-[2-Amino(naphthalen-1-yl)acetamido]-3-methylbutyl}boronic acid is unique due to its combination of a boronic acid group with a naphthalene ring and an aminoacetamido group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile building block for more complex molecules .

Properties

CAS No.

413615-76-6

Molecular Formula

C17H23BN2O3

Molecular Weight

314.2 g/mol

IUPAC Name

[1-[(2-amino-2-naphthalen-1-ylacetyl)amino]-3-methylbutyl]boronic acid

InChI

InChI=1S/C17H23BN2O3/c1-11(2)10-15(18(22)23)20-17(21)16(19)14-9-5-7-12-6-3-4-8-13(12)14/h3-9,11,15-16,22-23H,10,19H2,1-2H3,(H,20,21)

InChI Key

FPPKYIXPUSWBSU-UHFFFAOYSA-N

Canonical SMILES

B(C(CC(C)C)NC(=O)C(C1=CC=CC2=CC=CC=C21)N)(O)O

Origin of Product

United States

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